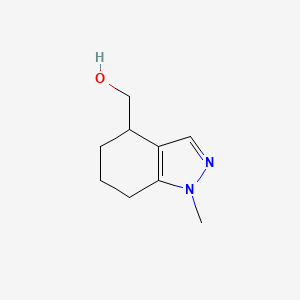
(1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)methanol is a heterocyclic compound belonging to the indazole family. Indazole derivatives are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)methanol typically involves the condensation of phenylhydrazine with a suitable aldehyde or ketone, followed by cyclization and reduction steps. One common method involves the reaction of phenylhydrazine with 2-(hydroxymethylene)cyclohexanone-4-carboxylate under acidic conditions to form the indazole ring . The resulting intermediate is then reduced to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and continuous flow reactors may also be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The methyl group or other substituents on the indazole ring can be replaced with different functional groups to modify its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) and nucleophiles such as sodium azide (NaN3) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various reduced derivatives with different pharmacological properties.
Wissenschaftliche Forschungsanwendungen
(1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)methanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating inflammatory diseases and infections.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in inflammatory processes or interfere with the replication of microbial pathogens. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-amine hydrochloride: Another indazole derivative with similar structural features.
4,5,6,7-tetrahydro-4-oxoindole: A related compound with a different substitution pattern on the indazole ring.
Uniqueness
(1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)methanol is unique due to its specific substitution pattern and the presence of a hydroxyl group, which can significantly influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for exploring new therapeutic applications and understanding structure-activity relationships.
Eigenschaften
Molekularformel |
C9H14N2O |
|---|---|
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)methanol |
InChI |
InChI=1S/C9H14N2O/c1-11-9-4-2-3-7(6-12)8(9)5-10-11/h5,7,12H,2-4,6H2,1H3 |
InChI-Schlüssel |
PTPWAYZLZKQTFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=N1)C(CCC2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















